4-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde
Description
4-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde is a synthetic organic compound featuring a benzaldehyde core modified with a thiocarbonyl group and a 3-(2-methoxyphenyl)propanoyl substituent. Its structure combines aromatic, thioether, and carbonyl functionalities, making it a candidate for applications in medicinal chemistry and materials science. The compound’s synthesis likely involves thioacylation or coupling reactions to introduce the thiobenzaldehyde moiety, followed by propanoyl linkage to the 2-methoxyphenyl group.
Properties
Molecular Formula |
C17H16O2S |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
4-[3-(2-methoxyphenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C17H16O2S/c1-19-17-5-3-2-4-15(17)10-11-16(18)14-8-6-13(12-20)7-9-14/h2-9,12H,10-11H2,1H3 |
InChI Key |
ZDDWUNUWGRAWPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)C=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde typically involves the following steps:
Formation of 3-(2-Methoxyphenyl)propanoic acid: This can be achieved through the reaction of 2-methoxybenzene with propionic acid under acidic conditions.
Conversion to 3-(2-Methoxyphenyl)propanoyl chloride: The acid is then converted to its corresponding acyl chloride using reagents such as thionyl chloride.
Formation of this compound: The acyl chloride is reacted with thiobenzaldehyde under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The thiobenzaldehyde group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens or nucleophiles can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors that are involved in metabolic and signaling pathways.
Pathways Involved: The compound may modulate oxidative stress pathways, inflammatory responses, and cell proliferation mechanisms.
Comparison with Similar Compounds
Key Observations :
- The target compound’s thiocarbonyl group distinguishes it from HBK-series piperazines, which prioritize phenoxyalkoxy chains for receptor binding .
- The 2-methoxyphenyl group is a shared feature across compounds, suggesting electronic effects (e.g., electron donation) may influence solubility or binding interactions.
Physicochemical Properties
- Solubility : The thiocarbonyl group in the target compound may enhance lipophilicity compared to HBK derivatives’ polar piperazine cores. However, it lacks the hydrophilic sugar moiety of Compound 9, likely reducing aqueous solubility .
- Stability : The absence of protecting groups (e.g., silyl ethers in Compound 9) could make the target compound prone to oxidation or hydrolysis under acidic/basic conditions .
Research Findings and Implications
- HBK Series: Optimal 5-HT1A affinity correlates with electron-withdrawing substituents (e.g., chloro groups) on phenoxy chains, achieving Ki values < 50 nM . The target compound’s lack of such groups may limit receptor binding.
Biological Activity
4-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde is a compound of interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C13H12O2S
Molecular Weight: 236.30 g/mol
IUPAC Name: this compound
Canonical SMILES: COc1ccccc1C(=O)CC(c2ccccc2S)=O
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound appears to modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Studies have reported its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-kB, a key transcription factor involved in inflammation. This suggests potential therapeutic applications in inflammatory diseases.
Case Studies
- Breast Cancer Study : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.
- Antibacterial Efficacy : In a comparative study against standard antibiotics, the compound demonstrated superior activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a novel antimicrobial agent.
The biological effects of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspases and promotes mitochondrial dysfunction, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It has been shown to cause G1 phase arrest in the cell cycle, limiting the proliferation of cancer cells.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory responses, further contributing to its anti-inflammatory properties.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Compound A | Anticancer | Apoptosis induction |
| Compound B | Antimicrobial | Membrane disruption |
| Compound C | Anti-inflammatory | Cytokine inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
